molecular formula C23H24N4O B6757933 N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-4-(2-cyanophenyl)piperazine-1-carboxamide

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-4-(2-cyanophenyl)piperazine-1-carboxamide

Cat. No.: B6757933
M. Wt: 372.5 g/mol
InChI Key: ODTJIOLUSBKPSX-UHFFFAOYSA-N
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Description

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-4-(2-cyanophenyl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a cyclopropane ring fused to an indene moiety, a piperazine ring, and a cyanophenyl group. These structural elements contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-4-(2-cyanophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c24-14-17-6-2-4-8-21(17)26-9-11-27(12-10-26)23(28)25-15-20-19-13-16-5-1-3-7-18(16)22(19)20/h1-8,19-20,22H,9-13,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTJIOLUSBKPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2C#N)C(=O)NCC3C4C3C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-4-(2-cyanophenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Indene moiety synthesis: The indene structure can be synthesized via a Friedel-Crafts alkylation reaction.

    Piperazine ring formation: This step involves the cyclization of a suitable diamine with a dihaloalkane.

    Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-4-(2-cyanophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-4-(2-cyanophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-4-(2-cyanophenyl)piperazine-1-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specificity for certain molecular targets, making it a valuable compound for research and development.

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